N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyrimidin-2-amine
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Overview
Description
N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyrimidin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclohexene ring, an azetidine ring, and a pyrimidine ring, making it a versatile molecule for research and industrial purposes.
Scientific Research Applications
N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyrimidin-2-amine typically involves multiple steps, starting with the preparation of cyclohex-3-ene-1-carboxylic acid. This intermediate can be synthesized through the oxidation of cyclohex-3-ene-1-methanol using oxidizing agents such as acidic potassium permanganate (KMnO4) under controlled conditions .
The next step involves the formation of the azetidine ring, which can be achieved through cyclization reactions. The final step is the coupling of the azetidine intermediate with pyrimidin-2-amine under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group into alcohols or amines using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Organic solvents like dichloromethane (CH2Cl2), ethanol (C2H5OH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Mechanism of Action
The mechanism of action of N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-3-ene-1-carboxylic acid: A precursor in the synthesis of the target compound.
Azetidine derivatives: Compounds containing the azetidine ring, which share similar chemical properties.
Pyrimidine derivatives: Molecules with the pyrimidine ring, commonly used in medicinal chemistry.
Uniqueness
N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyrimidin-2-amine is unique due to its combination of three distinct ring structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c19-13(11-5-2-1-3-6-11)18-9-12(10-18)17-14-15-7-4-8-16-14/h1-2,4,7-8,11-12H,3,5-6,9-10H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKPGKROUWUHGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CC(C2)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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